1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one
Description
Properties
IUPAC Name |
1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]-3,3-diphenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c25-23(24-14-21(15-24)27-17-18-11-12-26-16-18)13-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,18,21-22H,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKKBUJWWCEGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Azetidine Ring Formation: The azetidine ring is formed by the cyclization of an appropriate amino alcohol precursor using a dehydrating agent such as thionyl chloride.
Coupling of the Rings: The oxolane and azetidine rings are coupled through an ether linkage using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Diphenylpropanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents at the azetidine ring.
Scientific Research Applications
1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues: Azetidine and Pyrrolidine Derivatives
1-[3-Methoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one
- Structure : Azetidine substituted with methoxy and trifluoromethyl groups.
- Molecular Formula: C₈H₁₂F₃NO₂; Molecular Weight: 211 Da.
- Properties : LogP = 0.84, polar surface area = 30 Ų, 3 rotatable bonds.
- Comparison : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound’s oxolane-methoxy group. However, the absence of aromatic rings reduces overall hydrophobicity .
3-[(3S)-Oxolan-3-yl]-1-(pyrrolidin-1-yl)propan-1-one
- Structure : Pyrrolidine (5-membered ring) instead of azetidine, with oxolan-3-yl substituent.
- Molecular Formula: C₁₁H₁₉NO₂; Molecular Weight: 197.27 Da.
- The lower molecular weight and fewer aromatic groups reduce steric hindrance .
Propan-1-one Derivatives with Aromatic and Heterocyclic Substituents
(S)-1-Ferrocenyl-3-hydroxy-3-phenylpropan-1-one
- Structure: Ferrocenyl (organometallic) and hydroxyl groups at C3.
- Key Features : The ferrocenyl group enables redox activity and metal coordination, absent in the target compound. The hydroxyl group facilitates hydrogen bonding, contrasting with the target’s ether linkage .
1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one
- Structure: Benzyloxy-phenyl and dimethylamino substituents.
- Properties: The dimethylamino group increases basicity (pKa ~9–10), unlike the neutral azetidine in the target. Benzyloxy enhances lipophilicity (LogP ~2.5–3.5) but lacks the oxolane’s hydrogen-bonding capacity .
Substituted 3-(Dimethyl/Diethylamino)-{1-[4-methyl-2-substitutedphenyl-2,5-dihydro-1,5-benzothiazepin-3-yl]}propan-1-one
- Structure : Benzothiazepine (7-membered heterocycle) fused to propan-1-one.
- Biological Relevance: Demonstrated anticonvulsant activity in preliminary screens.
Physicochemical and Functional Group Analysis
Table 1: Key Comparative Data
Key Observations :
- The target compound’s diphenyl groups increase LogP significantly (~3.5 vs. 0.84–2.8 in analogs), suggesting higher membrane permeability but lower aqueous solubility.
- The oxolane-methoxy group provides moderate hydrogen-bond acceptor capacity (ether oxygen), unlike trifluoromethyl (nonpolar) or hydroxyl (donor/acceptor) groups in analogs.
Hydrogen Bonding and Crystallization
This contrasts with hydroxyl-containing analogs (e.g., ) that form stronger O–H···O/N bonds. The azetidine’s NH group may participate in N–H···O bonding, influencing crystal packing and stability .
Biological Activity
The compound 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one (CAS Number: 2309747-34-8) is a complex organic molecule characterized by a unique combination of functional groups, including an azetidine ring and a diphenylpropanone structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 365.5 g/mol. The structural features include:
- An azetidine ring , which may enhance its interaction with biological targets.
- A methoxy group linked to an oxolane (tetrahydrofuran) moiety, providing additional reactivity and solubility characteristics.
Anticancer Properties
Research has indicated that compounds similar to 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on related diphenylpropanones have shown promising results against breast cancer cells (MCF-7). The synthesized analogs demonstrated high cytotoxicity with low toxicity towards normal cells, suggesting a selective action that could minimize side effects associated with traditional chemotherapeutics .
Table 1: Cytotoxicity of Related Compounds
The mechanism by which 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one exerts its biological effects may involve:
- Inhibition of cell proliferation : By interacting with specific enzymes or receptors involved in cell cycle regulation.
- Induction of apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells, a critical pathway for effective cancer treatment .
Antimicrobial Activity
Beyond anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. The presence of the azetidine ring could enhance its ability to penetrate bacterial membranes, thereby increasing its effectiveness against various pathogens. Future studies are warranted to explore this potential further.
Case Studies and Research Findings
A recent study focusing on the synthesis and evaluation of related compounds highlighted the importance of structural modifications in enhancing biological activity. The introduction of tertiary amine side chains was found to significantly improve the cytotoxic effects on breast cancer cells . This finding underscores the potential for further development of derivatives based on the core structure of 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound, and what key characterization techniques are employed to confirm its structure?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions, such as coupling azetidine derivatives with oxolane-containing intermediates under reflux conditions. For example, GP-6 and GP-8 pathways ( ) utilize Zn-mediated reactions or brominated precursors. Purification via column chromatography is critical. Characterization relies on -NMR, -NMR, FT-IR ( ), and X-ray crystallography (using SHELX software for refinement) ( ).
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including gloves, safety goggles, and lab coats. Avoid dust generation and ensure proper ventilation. Storage should be in dry, room-temperature conditions ( ). In case of accidental exposure, follow protocols for skin decontamination and respiratory protection ( ).
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer : Key factors include precise stoichiometry, controlled temperature (e.g., reflux at 80–100°C), and reaction time (8–12 hours). The use of bases like triethylamine ( ) or catalytic agents can enhance efficiency. Monitoring reaction progress via TLC or HPLC is recommended.
Advanced Research Questions
Q. How can discrepancies in reported spectroscopic or crystallographic data be resolved?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., NMR coupled with high-resolution mass spectrometry). For crystallographic inconsistencies, re-refine data with SHELXL ( ) and compare hydrogen-bonding patterns via graph-set analysis ( ). Computational validation (e.g., DFT) can reconcile electronic structure mismatches ( ).
Q. What computational methods are suitable for studying this compound’s electronic properties, and how do functional choices impact results?
- Methodological Answer : Hybrid density functionals like B3LYP ( ) are preferred for balancing accuracy and computational cost. Basis sets (e.g., 6-31G*) must match system size. Exact exchange terms in functionals ( ) improve thermochemical accuracy, while gradient corrections ( ) refine correlation energies. Validate results against experimental UV-Vis or redox potentials.
Q. How can hydrogen-bonding patterns in the crystalline form predict packing behavior?
- Methodological Answer : Apply graph-set analysis ( ) to categorize hydrogen bonds (e.g., chains, rings). Use SHELX-refined crystallographic data ( ) to identify directional interactions. Computational tools like CrystalExplorer can model packing motifs. Correlate findings with solubility and stability trends.
Q. What strategies elucidate reaction mechanisms in nucleophilic substitution reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
